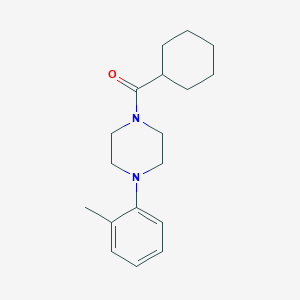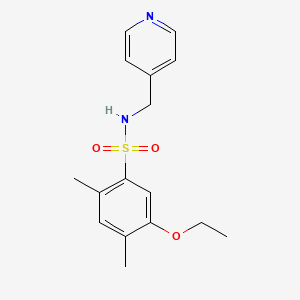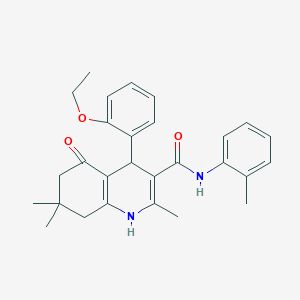
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine (CPP) is a chemical compound that has been widely studied for its potential therapeutic applications in the field of neuroscience. CPP is a piperazine derivative that acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a crucial role in synaptic plasticity, learning, and memory. CPP has been used in various scientific studies to investigate the mechanisms underlying neurological disorders and to develop new treatments for these conditions.
Mécanisme D'action
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine acts as an antagonist at the NMDA receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory. The NMDA receptor is activated by the binding of glutamate and requires the presence of a co-agonist, such as glycine or D-serine, to open the ion channel. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine binds to the NMDA receptor at the phencyclidine (PCP) binding site, which is located within the ion channel, and blocks the influx of calcium ions into the neuron. This inhibition of calcium influx leads to a decrease in the activity of the NMDA receptor and a reduction in synaptic plasticity and memory formation.
Biochemical and Physiological Effects:
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to have a number of biochemical and physiological effects on the brain. Studies have demonstrated that 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine can reduce the activity of the NMDA receptor and decrease the influx of calcium ions into the neuron. This inhibition of calcium influx can lead to a reduction in synaptic plasticity and memory formation. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has also been shown to increase the release of dopamine and acetylcholine in the brain, which can improve cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in lab experiments is its ability to modulate the activity of the NMDA receptor, which plays a crucial role in synaptic plasticity and memory formation. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to enhance cognitive function and memory in animal models of Alzheimer's disease and improve motor function in animal models of Parkinson's disease. However, one of the limitations of using 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in lab experiments is its potential toxicity and side effects. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to cause neurotoxicity and neuronal damage at high doses, and caution should be exercised when using 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in experimental settings.
Orientations Futures
There are several future directions for research on 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine. One area of interest is the development of new drugs that target the NMDA receptor and improve cognitive function and memory in patients with neurological disorders. Another area of interest is the investigation of the role of the NMDA receptor in other neurological disorders, such as schizophrenia and depression. Additionally, further research is needed to determine the optimal dosage and administration of 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine in order to minimize its potential toxicity and side effects.
Méthodes De Synthèse
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine can be synthesized using a variety of methods, including the reaction of 1-benzyl-4-piperidone with cyclohexyl isocyanate and 2-methylphenylmagnesium bromide. The resulting product can be purified using column chromatography and recrystallization. Other methods of 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine synthesis include the reaction of 1-benzyl-4-piperidone with cyclohexyl isocyanate and 2-methylphenylmagnesium bromide in the presence of a palladium catalyst.
Applications De Recherche Scientifique
1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been extensively used in scientific research as a tool to investigate the mechanisms underlying neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine has been shown to modulate the activity of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. Studies have demonstrated that 1-(cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine can enhance cognitive function and memory in animal models of Alzheimer's disease and improve motor function in animal models of Parkinson's disease.
Propriétés
IUPAC Name |
cyclohexyl-[4-(2-methylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O/c1-15-7-5-6-10-17(15)19-11-13-20(14-12-19)18(21)16-8-3-2-4-9-16/h5-7,10,16H,2-4,8-9,11-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKWTJGSTZBAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclohexylcarbonyl)-4-(2-methylphenyl)piperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-diallyl-5-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-pyridinamine](/img/structure/B4985318.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4985322.png)


![3,3'-thiobis[1-(cyclohexylamino)-2-propanol]](/img/structure/B4985335.png)




![N-{[3-(1-benzofuran-2-yl)-1-benzyl-1H-pyrazol-4-yl]methyl}-3-(1H-pyrazol-1-yl)-1-propanamine](/img/structure/B4985377.png)
![4-{[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]carbonyl}-1,4-diazepane-1-carbaldehyde](/img/structure/B4985381.png)
![methyl 3-(3-methoxybenzyl)-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4985392.png)
![1-({2-[(4-benzyl-1-piperazinyl)methyl]-1,3-oxazol-4-yl}carbonyl)azocane](/img/structure/B4985405.png)
![4-bromo-N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B4985409.png)